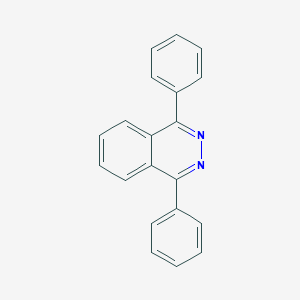

1,4-Diphenylphthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(22-21-19)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKESBMWUAJUZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484018 | |

| Record name | 1,4-Bis(phenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10132-05-5 | |

| Record name | 1,4-Bis(phenyl)phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Diphenylphthalazine and Its Advanced Analogs

Classical and Contemporary Approaches to Phthalazine (B143731) Core Synthesis

The formation of the foundational phthalazine ring system can be achieved through a variety of synthetic methods, ranging from traditional condensation reactions to more modern, metal-free, one-pot procedures.

Condensation Reactions in 1,4-Diphenylphthalazine Formation

Condensation reactions represent a fundamental and widely utilized method for constructing the phthalazine core. ebsco.com This type of reaction involves the combination of two or more molecules to form a larger one, with the concurrent elimination of a small molecule, such as water. ebsco.com In the context of this compound synthesis, the classical approach involves the cyclocondensation of a 1,2-dicarbonyl compound with a hydrazine (B178648) derivative. chemrxiv.orgscispace.com

Specifically, 1,2-dibenzoylbenzene (B74432) serves as the key dicarbonyl precursor. When this is reacted with hydrazine hydrate, a ring-closing reaction occurs, yielding this compound. This reaction is often carried out under reflux conditions. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable aromatic phthalazine ring.

More recent advancements have focused on developing milder and more efficient protocols. For instance, visible-light-mediated strategies have been developed for the synthesis of phthalazine derivatives, highlighting a move towards more environmentally benign methods. chemrxiv.orgscispace.com One-pot syntheses starting from aromatic aldehydes have also been established, which tolerate a variety of functional groups and provide the desired 1,2-diazine products in good to excellent yields. acs.org

Ring-Closing Strategies for Phthalazine Derivatives

Beyond direct condensation, various ring-closing strategies are employed to create the phthalazine skeleton. These methods often provide access to a wider range of substituted phthalazines.

Common strategies include:

Cyclization of o-dicarbonyl compounds with hydrazine reagents : This is the most common and direct route. chemrxiv.org

Reactions of aromatic aldazines or arylhydrazines : These reactions can be maintained in liquid aluminum chloride or refluxed with zinc chloride, though they often require harsh conditions. chemrxiv.org

One-pot, metal-free domino reactions : A notable modern approach involves a light-mediated enolization of o-methyl benzophenones followed by a Diels-Alder reaction and a subsequent deprotection/aromatization domino sequence. This catalyst-free, one-pot method is highly efficient for creating various 1-aryl-phthalazines. chemrxiv.org

Carbonylation of o-bromo benzaldehyde (B42025) : In a method reported in 2013, phthalazines were synthesized via the carbonylation of o-bromo benzaldehyde with phenyl hydrazine, using Mo(CO)₆ as the carbonyl source. sci-hub.se

These diverse strategies underscore the versatility and importance of the phthalazine core in synthetic chemistry, allowing for the construction of simple and complex derivatives.

Advanced Synthetic Transformations Involving this compound Scaffolds

The this compound structure can also be synthesized through advanced cycloaddition reactions, which offer unique pathways to this and other substituted phthalazine systems. The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a particularly powerful tool in this regard. wikipedia.org

Inverse Electron Demand Diels-Alder Cycloadditions (IEDDA)

The IEDDA reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This is the electronic opposite of the standard Diels-Alder reaction. wikipedia.org IEDDA reactions are known for their high speed, selectivity, and biocompatibility, often proceeding under mild conditions without the need for a catalyst. rsc.orgrsc.org This reaction is particularly useful for forming heterocyclic compounds. wikipedia.org

1,2,4,5-tetrazines are highly electron-deficient dienes and are commonly used in IEDDA reactions. For the synthesis of this compound, 3,6-diphenyl-1,2,4,5-tetrazine (B188303) is the key precursor. nih.govrsc.org This tetrazine reacts with a suitable dienophile in a [4+2] cycloaddition. The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridazine (B8628806) intermediate, which then aromatizes to the stable phthalazine product. nih.gov

The reaction between 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and one equivalent of benzyne (B1209423), for example, yields 1,4-di(2-pyridyl)phthalazine through an IEDDA cycloaddition followed by N₂ cycloreversion. nih.gov

Table 1: IEDDA Reaction for Phthalazine Synthesis

| Diene (Tetrazine) | Dienophile | Product | Key Features |

|---|---|---|---|

| 3,6-diphenyl-1,2,4,5-tetrazine | Benzyne | This compound | Rapid reaction, N₂ extrusion, forms aromatic core. rsc.org |

| 3,6-di(2-pyridyl)-1,2,4,5-tetrazine | Benzyne | 1,4-di(2-pyridyl)phthalazine | Proceeds via IEDDA and N₂ cycloreversion. nih.gov |

Arynes, particularly benzyne, are highly reactive intermediates that serve as potent dienophiles in IEDDA reactions with tetrazines. nih.gov The reaction of a tetrazine with an aryne precursor provides a rapid and efficient route to the phthalazine core. rsc.org

A common method involves generating the aryne in situ. For example, (2-(trimethylsilyl)phenyl)trifluoromethanesulfonate can serve as a benzyne precursor, which, upon addition of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), generates benzyne. rsc.org This highly reactive species is immediately trapped by the tetrazine present in the reaction mixture.

When diphenyltetrazine reacts with a benzyne precursor, both this compound and 9,10-diphenylanthracene (B110198) can be formed. rsc.org The formation of this compound is a direct result of the IEDDA reaction. This aryne-mediated approach is operationally simple and can be performed quickly under mild conditions. rsc.org

Table 2: Aryne-Mediated Phthalazine Synthesis Optimization

| Tetrazine Reactant | Aryne Precursor | Initiator/Conditions | Product(s) | Isolated Yield |

|---|---|---|---|---|

| Diphenyltetrazine | (2-(trimethylsilyl)phenyl)trifluoromethanesulfonate | TBAF, THF, 50 °C, 2h | This compound & 9,10-Diphenylanthracene | Not specified for individual products rsc.org |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Dinaphthyne precursor | TBAF | Dinaphthocinnoline | Not specified rsc.org |

| 3,6-di-2-pyridyl-1,2,4,5-tetrazine | Benzyne | Mild conditions | 1,4-di(2-pyridyl)phthalazine | Not specified nih.gov |

Tetrazine Precursors in this compound Synthesis

Organometallic Reagent Applications in Phthalazine Derivatization

The functionalization of the phthalazine scaffold is frequently accomplished using organometallic reagents, which serve as potent carbon nucleophiles for forming new carbon-carbon bonds. These reagents are crucial for introducing alkyl, aryl, and heteroaryl groups onto the phthalazine core, often starting from halogenated precursors. researchgate.netacs.org The versatility of organometallic chemistry allows for a broad range of substituents to be installed, which is essential for tuning the electronic and steric properties of the final molecule.

A general and effective three-step synthesis for 4-substituted chlorophthalazines highlights the power of this approach. researchgate.netacs.orgnih.gov The key step involves the selective monoaddition of various organometallic reagents—including alkyl, aryl, and heteroaryl types—to an N,N-dimethylaminophthalimide precursor. acs.orgnih.gov This addition yields 3-substituted 3-hydroxyisoindolinones, which are crucial intermediates. researchgate.netacs.org These intermediates can then be converted to the corresponding chlorophthalazines through reaction with hydrazine followed by chlorination, typically using phosphoryl chloride (POCl₃). researchgate.netacs.org

Beyond Grignard reagents, other organometallic compounds, including those of zinc and palladium, play a significant role. uni-muenchen.denih.gov For instance, polyfunctional zinc and magnesium reagents can be used to generate highly functionalized aromatic compounds that subsequently participate in cross-coupling reactions to form complex structures, including phthalazine derivatives. uni-muenchen.de Furthermore, palladium(II)-catalyzed intramolecular C-H/C-H cross-coupling represents a modern and efficient method for synthesizing phthalazin-1(2H)-ones from N'-methylenebenzohydrazides. nih.gov This process is believed to proceed through an electrophilic ortho-palladation mechanism. nih.gov

Grignard Reactions in this compound Synthesis

Grignard reagents (RMgX) are a cornerstone of organometallic chemistry and are particularly effective for the synthesis of 1,4-diarylphthalazines such as this compound. wikipedia.org The classical approach involves the reaction of a 1,4-dihalophthalazine, most commonly 1,4-dichlorophthalazine, with an aryl Grignard reagent. For the synthesis of this compound, phenylmagnesium bromide (PhMgBr) is the reagent of choice.

The reaction is conducted under anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by protons. wikipedia.orgleah4sci.com The mechanism involves the nucleophilic attack of the carbanionic phenyl group from the Grignard reagent on the electrophilic carbon atoms of the phthalazine ring at positions 1 and 4, displacing the chloride leaving groups in a double substitution reaction.

Reaction Scheme:

Mechanism Breakdown:

Formation of the Grignard Reagent: Phenyl bromide is reacted with magnesium metal in anhydrous ether to form phenylmagnesium bromide. leah4sci.com

First Nucleophilic Substitution: One equivalent of PhMgBr attacks the C1 (or C4) position of 1,4-dichlorophthalazine. The carbon-magnesium bond is highly polarized, making the phenyl group a potent nucleophile. wikipedia.org It displaces one of the chloride ions to form 1-chloro-4-phenylphthalazine.

Second Nucleophilic Substitution: A second equivalent of PhMgBr attacks the remaining chlorinated carbon (C4 or C1), displacing the second chloride ion to form the final product, this compound.

This method is highly effective for creating symmetrically substituted 1,4-diarylphthalazines. For unsymmetrical derivatives, a stepwise approach with different Grignard reagents or alternative cross-coupling methodologies would be required.

Table 1: Grignard Reagents in the Synthesis of Phthalazine Precursors

| Starting Material | Organometallic Reagent | Intermediate Product | Reported Use/Significance | Reference |

|---|---|---|---|---|

| N,N-dimethylaminophthalimide | Aryl Grignard Reagents | 3-Aryl-3-hydroxyisoindolinones | Key intermediate for 4-Aryl-chlorophthalazines | researchgate.net |

| N,N-dimethylaminophthalimide | Alkyl Grignard Reagents | 3-Alkyl-3-hydroxyisoindolinones | Key intermediate for 4-Alkyl-chlorophthalazines | acs.org |

| 1,4-Dichlorophthalazine | Phenylmagnesium Bromide | This compound | Direct synthesis of the target compound | General Principle wikipedia.org |

Microwave-Assisted Synthesis of Phthalazine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. oatext.com This "green chemistry" approach is well-suited for the synthesis of heterocyclic compounds, including various phthalazine derivatives. ajrconline.orgtandfonline.com

The principle behind microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not dependent on thermal conductivity. oatext.com This efficiency can overcome activation energy barriers more effectively than conventional oil baths or heating mantles.

Several studies have demonstrated the advantages of microwave irradiation for synthesizing phthalazine-based structures. For example, a series of N²-substituted dihydrophthalazine-1,4-dione derivatives were synthesized from phthalic anhydride (B1165640) and aromatic acid hydrazides using microwave irradiation, resulting in significant anticonvulsant activity. ajrconline.org Another report details the synthesis of novel chlorophthalazine derivatives where microwave irradiation was employed with various reagents to generate new analogs quickly and efficiently. tandfonline.com The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones has also been achieved with excellent yields (up to 94%) and high purity under microwave conditions, showcasing the method's superiority over conventional reflux. tandfonline.comfigshare.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazine Derivatives

| Phthalazine Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Conventional (Reflux) | 2-3 hours | 80-85% | tandfonline.com |

| Microwave Irradiation | 3-5 minutes | 90-94% | tandfonline.com | |

| N²-substituted Dihydrophthalazine-1,4-diones | Conventional | Several hours (not specified) | Moderate (not specified) | ajrconline.org |

| Microwave Irradiation | Specific short duration | Not specified, but method preferred | ||

| Chlorophthalazine Derivatives | Conventional | Longer reaction times | Lower yields | tandfonline.com |

| Microwave Irradiation | Shorter reaction times | Higher yields |

Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, further derivatization can be performed to create a library of advanced analogs with tailored properties. These modifications typically target the peripheral aromatic rings (the two phenyl groups and the fused benzo portion of the phthalazine system), as the heterocyclic phthalazine ring itself is relatively electron-deficient and less prone to electrophilic attack.

Common derivatization strategies include electrophilic aromatic substitution reactions. The specific site of substitution (on the phenyl rings or the benzo moiety) depends on the reaction conditions and the directing effects of the existing substituents.

Potential Derivatization Reactions:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce nitro (-NO₂) groups onto the phenyl rings. The nitro groups are deactivating and meta-directing, allowing for controlled subsequent reactions. These nitro-derivatives can be further reduced to amino groups, providing a handle for a wide range of further functionalization (e.g., amide formation, diazotization).

Halogenation: Reactions with elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst can install halogen atoms on the aromatic rings. Halogenated derivatives are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of diverse chemical fragments.

Sulfonation: Fuming sulfuric acid can be used to introduce sulfonic acid (-SO₃H) groups. This increases water solubility and provides a site for further chemical modification.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, can attach acyl or alkyl groups to the phenyl rings, typically at the para position due to steric hindrance.

These derivatization strategies are crucial for developing structure-activity relationships in medicinal chemistry and for fine-tuning the photophysical properties of the compounds for materials science applications. nih.govbu.edu.egnih.gov

Spectroscopic and Computational Investigations of 1,4 Diphenylphthalazine

Theoretical Frameworks in Phthalazine (B143731) Studies

Modern computational chemistry relies on robust theoretical frameworks to model molecular behavior. For molecules like 1,4-diphenylphthalazine, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the predominant methods, offering a balance between computational cost and accuracy for large systems. uci.eduarxiv.org

Density Functional Theory (DFT) has become a standard method for investigating the electronic ground state of molecules. eurjchem.com It is used to optimize molecular geometries, calculate energies, and determine the distribution of electrons within the molecule. In studies involving this compound, particularly as a ligand in iridium(III) complexes, DFT calculations are essential for determining the optimized ground-state geometry of the complex. researchgate.netrsc.org These calculations form the foundation for subsequent analyses, such as understanding the nature of molecular orbitals and predicting reactivity. taylorandfrancis.com The choice of functional, such as the popular B3LYP, and basis sets is critical for obtaining results that correlate well with experimental data. eurjchem.comrsc.org

To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. uci.edu This method allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule, and oscillator strengths, which relate to the intensity of these absorptions. researchgate.net For systems containing this compound, TD-DFT is crucial for predicting absorption spectra and understanding the nature of the transitions between the ground and excited states. researchgate.netrsc.org It provides insights into how the molecule will behave upon photoexcitation, which is fundamental to understanding its photophysical properties. uci.eduarxiv.org TD-DFT calculations can also help characterize the specific nature of an excited state, which can often be complex and involve multiple orbital transitions. gaussian.com

Density Functional Theory (DFT) Applications

Elucidation of Electronic Structures and Molecular Orbitals

The electronic and photophysical properties of a molecule are governed by the arrangement and energies of its molecular orbitals, particularly the frontier orbitals.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. taylorandfrancis.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and chemical stability. huji.ac.il

In computational studies of iridium(III) complexes featuring this compound (dppa) as a ligand, the HOMO and LUMO levels are extensively analyzed. For instance, in a complex denoted as [Ir(dppa)2(Bphen)]+, the HOMO is primarily located on the iridium center and the dppa ligands, while the LUMO is centered on the ancillary Bphen ligand. In a related complex, [Ir(pbq-g)2(Bphen)]+, both the HOMO and LUMO levels are destabilized compared to the dppa complex. rsc.org The HOMO-LUMO gap calculated for a homoleptic complex, Ir(dppa)3, was found to be similar to that of a complex with a different ligand, Ir(pbq-g)3, suggesting comparable emission energies. nih.gov

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Iridium Complexes

| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| [Ir(dpbpa)2(Bphen)]+ (1) | -5.78 | -3.36 | 2.42 |

| [Ir(dtbpa)2(Bphen)]+ (2) | -5.79 | -3.41 | 2.38 |

Data sourced from a study on related benzo[g]phthalazine (B3188949) complexes, illustrating typical values in such systems. rsc.org

Upon absorption of light, an electron is promoted from an occupied orbital to an unoccupied orbital. TD-DFT calculations reveal the specific nature of these electronic transitions. In organometallic complexes containing this compound, these transitions can be characterized as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand (π-π*) transitions.

For the homoleptic complex Ir(dppa)3, the lowest energy absorption bands are primarily attributed to a mix of MLCT and LLCT transitions. researchgate.netnih.gov The emission (luminescence) from this complex is described as originating from a state where the character is dominated by the three dppa ligands. nih.gov The distribution of electron density in the frontier orbitals determines the nature of these transitions. For example, if the HOMO is localized on the metal and the LUMO on the ligand, the transition will have significant MLCT character. The distribution of charge within the this compound dianion has also been studied, revealing how charge delocalizes across the heterocyclic system. huji.ac.il

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Photophysical Mechanisms and Structure-Property Relationships

The interplay between molecular structure and electronic properties directly dictates the photophysical behavior of a compound, such as its light absorption and emission characteristics. nih.govdiva-portal.org Computational studies on iridium complexes with this compound ligands have provided key insights into these relationships.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation / Formula |

|---|---|

| This compound | dppa |

| Iridium(III) | Ir(III) |

| (2-benzoylphenyl)phenylmethanone | C20H14O2 |

| Hydrazine (B178648) | N2H4 |

| 1,4-diphenylbenzo[g]phthalazine | dpbpa |

| 1,4-di(thiophen-2-yl)benzo[g]phthalazine | dtbpa |

| 4,7-dipheny-1,10-phenanthroline | Bphen |

| Benzo[g]quinoline | pbq-g |

Analysis of Absorption and Emission Phenomena

The interaction of this compound with light is characterized by its electronic absorption and emission spectra. The absorption spectrum reveals the wavelengths of light the molecule preferentially absorbs, promoting it to higher electronic states. An excitation spectrum, which measures the fluorescence intensity at a specific emission wavelength while varying the excitation wavelength, often resembles the absorption spectrum. libretexts.org Conversely, the emission spectrum illustrates the wavelengths of light emitted as the molecule relaxes from an excited state back to the ground state. libretexts.org

Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic structures and photophysical properties of molecules like this compound. researchgate.netnih.gov These calculations can predict absorption and emission energies, which often correlate well with experimental findings. For instance, studies on related metal complexes containing the this compound ligand have used DFT to investigate their electronic properties. researchgate.netnih.gov

The photophysical properties of various fluorescent dyes are often investigated by analyzing their absorption and fluorescence spectra, quantum yields, and lifetimes. nih.gov The environment, such as the polarity of the solvent, can significantly influence these properties. mdpi.com For example, in a series of 1,8-naphthalimide (B145957) derivatives, the absorption maxima were observed to be dependent on both the solvent polarity and the nature of the substituents. mdpi.com

A key characteristic of fluorescence is the Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption (or excitation) spectrum and the maximum of the emission spectrum. This energy loss between absorption and emission is due to relaxation processes in the excited state prior to fluorescence. miami.edu

Table 1: Illustrative Photophysical Data for Aromatic Compounds This table is a representative example based on data for various aromatic and heterocyclic compounds to illustrate typical photophysical parameters. Specific experimental data for this compound may vary.

| Compound Type | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Quantum Yield (Φ_F) | Solvent |

|---|---|---|---|---|

| 1,8-Naphthalimide Derivative (M1) | 426-436 | 518-550 | High in non-polar media | Various |

| 1,8-Naphthalimide Derivative (M3) | 427-444 | 515-521 | Independent of polarity | Various |

| Coumarin (B35378) Derivative (4a) | ~362 | ~444 | N/A | N/A |

| Coumarin Derivative (4c) | ~435 | ~532 | N/A | N/A |

Data for naphthalimide and coumarin derivatives are sourced from references mdpi.comunica.it.

Excited-State Dynamics and Relaxation Pathways

Upon photoexcitation, molecules enter a complex landscape of excited states, and their subsequent relaxation pathways determine their ultimate fate, be it fluorescence, phosphorescence, or photochemical reaction. Time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy, are powerful tools for tracking these ultrafast processes. nih.govarxiv.org TA spectroscopy monitors changes in a sample's absorption spectrum after excitation by a short laser pulse, allowing for the observation of transient species like excited states and reaction intermediates. nih.govprinceton.edu

Studies on various molecular systems reveal that relaxation from the initially populated Franck-Condon state can occur on timescales ranging from femtoseconds to picoseconds. d-nb.info For example, in a photomolecular motor, an initial relaxation of the Franck-Condon state was observed within 100 femtoseconds. d-nb.info The excited-state lifetime of a molecule can be influenced by its concentration and environment. For instance, concentration-dependent transient absorption measurements can help to determine if bimolecular quenching processes are significant. princeton.edu

Computational modeling provides a theoretical framework for understanding these dynamic processes. For instance, tracking the planarization dynamics of a cyclooctatetraene (B1213319) derivative upon photoexcitation using femtosecond time-resolved Raman spectroscopy combined with theoretical calculations showed that the structural change is preceded by a significant alteration in the electronic structure. chemrxiv.org

Influence of Substituents and Ligand Environment on Photophysics

The photophysical properties of a chromophore can be finely tuned by introducing substituents or by altering its ligand environment in the case of metal complexes. These modifications can alter the energies of the frontier molecular orbitals (HOMO and LUMO), influencing absorption and emission wavelengths, quantum yields, and excited-state lifetimes.

Studies on various classes of compounds have demonstrated these effects. For meso-tetraphenylporphyrin derivatives, the introduction of electron-withdrawing or electron-donating substituents significantly impacts the redox potentials in both the ground and excited states, while the singlet excited-state energies remain largely unaffected. mdpi.com In a series of trinuclear copper(I) and silver(I) pyrazolate complexes, replacing aromatic substituents on the phosphorus atoms with aliphatic ones nearly doubled the photoluminescence quantum efficiency by preventing non-radiative decay pathways. nih.gov Similarly, for zinc(II) phthalocyanine (B1677752) derivatives, the presence of peripheral substituents was found to increase the yield of the triplet state. rsc.org

The position of the substituent can also be critical. In coumarin derivatives, functionalization at different positions with electron-donating and electron-withdrawing groups is a key strategy for controlling their optical properties. unica.it Similarly, for cyanine (B1664457) dyes, introducing substituents at the C1' position of the polymethine chain allows for significant control over their electronic and photophysical properties by inducing both electronic and geometric distortions. chemrxiv.org The photophysical characteristics of 1,8-naphthalimide derivatives are also strongly dependent on the type of substituent at the C-4 position. mdpi.com This principle is broadly applicable and suggests that targeted substitution on the phenyl rings or the phthalazine core of this compound would be an effective strategy for tuning its photophysical behavior.

Identification and Characterization of Reaction Intermediates

Photochemical reactions often proceed through a series of short-lived, high-energy intermediates. The detection and characterization of these transient species are paramount for elucidating the reaction mechanism. A combination of advanced spectroscopic techniques and computational modeling is typically required to capture their fleeting existence and determine their structure and energetics.

Spectroscopic Detection of Transient Species

Time-resolved spectroscopy is the cornerstone for observing reaction intermediates. Techniques like transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy allow for the direct observation of species that exist for microseconds or even picoseconds. acs.orgmdpi.com

In the photochemical reactions of N-heterocyclic compounds, various transient intermediates have been detected. For instance, during the photolysis of pyridazine (B1198779) N-oxide derivatives, transient intermediates were identified by their characteristic UV and IR spectra. researchgate.net Specifically, time-resolved infrared and time-resolved resonance Raman (TR3) spectroscopy were used to detect and characterize a ring-opened diazo compound as an intermediate. researchgate.net Similarly, in manganese-catalyzed C-H bond functionalization, time-resolved IR spectroscopy was crucial in detecting a key seven-membered manganese(I) intermediate, which helped to elucidate the temporal profile of the reductive elimination pathway. acs.org These examples demonstrate the power of spectroscopic methods to provide structural and kinetic information about transient species that are unobservable by slower techniques like NMR. acs.org

Computational Modeling of Intermediate Structures and Energy Profiles

Computational chemistry offers a powerful complementary approach to experimental studies by providing detailed insights into the structures, stabilities, and reaction pathways of transient intermediates. Quantum chemical methods like DFT, Møller–Plesset perturbation theory (MP2, MP3, MP4), and Coupled Cluster (CCSD, CCSD(T)) theory are employed to model these species and the transition states that connect them. researchgate.net

For example, in the photochemical isomerization of pyridazine N-oxide derivatives, DFT calculations were used to investigate the proposed reaction mechanism. researchgate.net These calculations helped to evaluate the energetics of different pathways and identify the most likely transition states. researchgate.net However, discrepancies can arise between experimental findings and theoretical calculations. In the study of pyridazine N-oxide photolysis, it was noted that several computational methods failed to accurately predict the structure and the decay barrier of a key oxaziridine (B8769555) intermediate, highlighting the challenge of modeling these complex systems and the need for high-level correlated methods. researchgate.net

Computational studies on the photorearrangement of this compound N-oxide to 1,3-diphenylisobenzofuran (B146845) would similarly involve calculating the energy profiles for various potential intermediates and transition states to map out the most favorable reaction coordinate. researchgate.netpreprints.org This synergy between advanced spectroscopy and high-level computation is indispensable for building a complete picture of the complex photochemical transformations of molecules like this compound.

Reactivity and Mechanistic Studies of 1,4 Diphenylphthalazine

Photochemical Transformations of 1,4-Diphenylphthalazine Derivatives

The interaction of light with this compound and its derivatives initiates a cascade of chemical events, leading to a variety of structural transformations. The specific outcomes of these photoreactions are highly dependent on the molecular structure, particularly the presence and nature of substituents like N-oxides.

Photoisomerization Pathways and Products

Upon irradiation, this compound derivatives can undergo photoisomerization, a process where light absorption induces a change in the molecule's isomeric form. researchgate.netpreprints.org The specific pathways and resulting products are influenced by factors such as the substituents on the phthalazine (B143731) core. For instance, the photochemical behavior of related heterocyclic systems like pyridine (B92270) has been extensively studied, revealing pathways involving Dewar-like structures and azaprefulvene biradical intermediates. preprints.orgresearchgate.net While direct analogies must be drawn with caution, these studies provide a framework for understanding the potential photoisomerization routes available to phthalazine derivatives. The process often begins with the absorption of light, promoting the molecule to an excited state, which can then decay through various channels, including isomerization. numberanalytics.com

Role of N-Oxide Derivatives in Photorearrangements

The introduction of an N-oxide group to the this compound scaffold dramatically alters its photochemical reactivity. A key and well-documented photorearrangement is the photolysis of this compound N-oxide, which yields 1,3-diphenylisobenzofuran (B146845). researchgate.netresearchgate.netresearchgate.netepdf.pub This transformation is a significant reaction, highlighting the profound influence of the N-oxide functionality.

The accepted mechanism for this photorearrangement involves the initial formation of a transient oxaziridine (B8769555) intermediate upon photoexcitation. epdf.pub This highly strained three-membered ring is unstable and subsequently loses a nitrogen molecule (N2) to form the final isobenzofuran (B1246724) product. epdf.pub This reaction is a prime example of how the N-oxide group facilitates a specific and synthetically useful photochemical pathway that is not observed in the parent this compound.

The study of related pyridazine (B1198779) N-oxide derivatives further supports the involvement of ring-opening and rearrangement processes. researchgate.netpreprints.orgresearchgate.net For example, the irradiation of 3,6-diphenylpyridazine (B189494) N-oxide leads to the formation of 3-benzoyl-5-phenylpyrazole and 2,5-diphenylfuran, with the product ratio being dependent on reaction conditions like temperature and light intensity. researchgate.net These transformations are also proposed to proceed through diazo ketone intermediates. researchgate.net

Mechanistic Insights into Diazo Compound Formation and Decay

The formation of diazo compounds as transient intermediates is a crucial aspect of the photochemistry of certain this compound derivatives, particularly the N-oxides. researchgate.netresearchgate.net Upon irradiation, pyridazine N-oxide derivatives can undergo a ring-opening reaction, facilitated by the migration of the oxygen atom to an adjacent carbon, leading to the formation of a diazo derivative. researchgate.net

These diazo intermediates are often highly reactive and can undergo further transformations through two primary competing pathways:

Ring Closure: The diazo intermediate can undergo an intramolecular cyclization to form a new heterocyclic ring system, such as a pyrazole (B372694) derivative. researchgate.net

Nitrogen Extrusion: Alternatively, the diazo compound can lose a molecule of nitrogen (N2) to generate a carbene intermediate. researchgate.netnumberanalytics.com This carbene can then undergo subsequent reactions, such as cyclization, to form products like furan (B31954) derivatives. researchgate.net

Thermal Reactivity and Rearrangements

In contrast to photochemical reactions initiated by light, thermal reactivity involves the application of heat to induce chemical transformations. At elevated temperatures, this compound and its derivatives can undergo a variety of rearrangements, including changes in the ring structure and cleavage of existing bonds.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are fundamental transformations in organic chemistry that alter the size of a cyclic system. wikipedia.org While specific examples for the parent this compound are not extensively detailed in the provided context, the general principles of such rearrangements can be applied. These reactions often proceed through intermediates like carbocations or carbenes. wikipedia.org For instance, the Wolff rearrangement of α-diazoketones is a well-known method for ring contraction to form five- and four-membered rings. ntu.ac.uk Conversely, reactions like the Tiffeneau–Demjanov rearrangement can lead to ring expansion. wikipedia.org The potential for this compound to undergo such transformations would likely depend on the presence of suitable functional groups that can initiate these rearrangement cascades.

Cleavage and Coupling Processes

At high temperatures, polymers containing the this compound moiety have been observed to undergo extensive thermal crosslinking reactions. researchgate.netscispace.com This process is attributed to the thermal extrusion of nitrogen from the phthalazine ring, leading to the formation of reactive intermediates that can then couple with each other, forming a more complex, crosslinked network. This nitrogen loss is a form of cleavage of the heterocyclic ring.

Nucleophilic and Electrophilic Reactivity Patterns

Reactions with Arynes and Related Intermediates

This compound participates in reactions with highly reactive intermediates such as arynes. In the course of a multistep process known as the triple aryne-tetrazine reaction, this compound is formed as a key intermediate. This phthalazine intermediate is then observed to undergo a nucleophilic addition to another equivalent of benzyne (B1209423). The reaction proceeds with the phthalazine acting as the nucleophile, attacking the electrophilic aryne. This step is crucial for the construction of more complex polyaromatic heterocyclic systems.

The mechanism involves the nucleophilic addition of the phthalazine to benzyne, which leads to a diene intermediate. This newly formed diene can then engage with a third equivalent of aryne through a [4+2] cycloaddition or a non-concerted pathway involving a nucleophilic enamine-like intermediate. These subsequent steps ultimately lead to the formation of fully aromatized dibenzocinnoline structures.

Interaction with Other Reactive Species

The dianion of this compound, generated by reduction with an alkali metal such as sodium in tetrahydrofuran (B95107), is a potent nucleophile that reacts with a variety of electrophilic reagents. researchgate.net The chemical reactivity of this dianion has been examined with several classes of compounds. researchgate.net

Generally, reactions involving protonation, acylation, and alkylation lead to the formation of 1,2-dihydrophthalazine (B1244300) derivatives. researchgate.net For instance, treatment of the dianion with alkylating agents like methyl iodide or benzyl (B1604629) chloride, or acylating agents such as methyl and ethyl chloroformate, yields the corresponding 1,2-dihydro products. researchgate.net

Furthermore, the dianion can be used to achieve an annulation of the phthalazine ring system. researchgate.net Reaction with bifunctional electrophiles like 1,3-dichloropropane (B93676) or 1,4-dichlorobutane (B89584) results in the formation of a new fused ring onto the phthalazine core. researchgate.net However, the reaction with 1,2-dichloroethane (B1671644) provides a different outcome, yielding 1,4-diphenylnaphthalene (B3358381) instead of an annulated product. researchgate.net

| Reagent Class | Specific Reagent | Product Type | Reference |

| Protonation | Water | 1,2-Dihydrophthalazine derivative | researchgate.net |

| Alkylation | Methyl Iodide | 1,2-Dihydrophthalazine derivative | researchgate.net |

| Benzyl Chloride | 1,2-Dihydrophthalazine derivative | researchgate.net | |

| Acylation | Methyl Chloroformate | 1,2-Dihydrophthalazine derivative | researchgate.net |

| Ethyl Chloroformate | 1,2-Dihydrophthalazine derivative | researchgate.net | |

| Annulation | 1,3-Dichloropropane | Annulated phthalazine derivative | researchgate.net |

| 1,4-Dichlorobutane | Annulated phthalazine derivative | researchgate.net | |

| Rearrangement | 1,2-Dichloroethane | 1,4-Diphenylnaphthalene | researchgate.net |

Generation and Behavior of Phthalazine Anions and Radicals

Polycyclic Dianions and Charge Delocalization

This compound can be reduced by alkali metals, such as sodium in tetrahydrofuran, to form a monomeric dianion. researchgate.nethuji.ac.il This species is a 4nπ conjugated dianion, which exhibits interesting spectroscopic and chemical properties. huji.ac.il The formation of this dianion is part of a broader class of nitrogen-containing polycyclic dianions that have been studied for their unique electronic structures. huji.ac.il

The charge delocalization within the this compound dianion (referred to as 2²⁻) has been investigated using ¹³C NMR spectroscopy. huji.ac.il The chemical shifts provide insight into how the negative charge is distributed across the polycyclic framework. huji.ac.il The difference in chemical shifts between the charged and neutral phenyl carbon atoms (Δδ¹³C) is a significant 202 ppm for the this compound dianion, indicating substantial charge redistribution upon formation of the anion. huji.ac.il This value is notably different from that of the analogous 2,3-diphenylquinoxaline (B159395) dianion, highlighting the influence of the nitrogen atom placement on the electronic structure. huji.ac.il

| Dianion Species | Temperature (K) | ¹³C Chemical Shifts (ppm) | Reference |

| This compound dianion (2²⁻/2Na⁺) | 213 | 140.9, 138.7, 127.7, 121.2, 120.8, 115.2, 109.5, 107.9 (Aromatic); 132.6, 122.5 (Phenyl) | huji.ac.il |

| 273 | 140.6, 138.9, 127.9, 121.5, 120.5, 115.5, 110.3, 108.9 (Aromatic); 132.6, 122.7 (Phenyl) | huji.ac.il |

Thermal Ring Closure Reactions of Anionic Species

Electrocyclic reactions, which involve the intramolecular formation of a ring from a conjugated system, are a known class of pericyclic reactions. libretexts.org While less common than neutral or cationic versions, anionic species can also undergo such transformations. libretexts.orgrsc.org These reactions are typically thermally induced and proceed through a concerted mechanism where a π-system is converted into a σ-bond to form a new ring. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, with 6π electron anionic systems generally undergoing a disrotatory ring closure. libretexts.orgmasterorganicchemistry.com

In the context of polycyclic nitrogen-containing dianions, a thermal ring-closure reaction has been observed in systems structurally related to the this compound dianion. huji.ac.il Specifically, the dianions of 2,3-diphenylquinoxaline and 2,3-diphenyldibenzo[f,h]quinoxaline undergo a thermal reaction to form a new carbon-carbon bond, leading to the creation of dibenzo[a,c]phenazine (B1222753) dianion and phenanthrazine dianion, respectively. huji.ac.il This transformation represents a novel pathway for the synthesis of complex heterocyclic structures. huji.ac.il However, in the studies describing this phenomenon for related dianions, a similar thermal ring closure was not reported for the this compound dianion itself. huji.ac.il

Coordination Chemistry of 1,4 Diphenylphthalazine As a Ligand

Design and Synthesis of Metal Complexes Featuring 1,4-Diphenylphthalazine

The design of metal complexes with this compound is largely focused on creating materials for advanced applications such as organic light-emitting diodes (OLEDs). The synthesis process allows for the fine-tuning of the properties of the resulting complexes by carefully selecting metal centers and ancillary ligands. researchgate.netnih.gov

Iridium(III) complexes are particularly notable for their strong phosphorescence, a property enhanced by the metal's strong spin-orbit coupling which promotes efficient intersystem crossing. nih.gov Researchers have successfully synthesized various cyclometalated iridium(III) complexes using phthalazine-based ligands like this compound. nih.govresearchgate.net The synthesis often involves reacting a chloride-bridged iridium dimer with the this compound ligand. researchgate.net The electronic properties and the emission color of these complexes can be systematically altered by modifying the cyclometalating ligands or by adding different substituent groups to the phthalazine (B143731) ring. nih.govresearchgate.net

Beyond iridium, this compound and its derivatives are also used as ligands for other transition metals, including platinum(II). nih.govrsc.org Platinum(II) complexes, known for their square-planar geometry, offer a different coordination environment compared to the octahedral geometry of iridium(III) complexes, leading to unique photophysical behaviors. rsc.orgrsc.org These complexes also exhibit phosphorescence and are investigated for their potential in OLEDs. rsc.orgrsc.org The synthesis of platinum(II) complexes with phthalazine-based ligands has been shown to yield materials with tunable emission properties, which can be influenced by the ancillary ligands used. rsc.org For instance, incorporating bulky substituents into the ligand structure can enhance photoluminescence quantum yields by reducing non-radiative decay. nih.gov

Iridium Complexes with Phthalazine-Based Ligands

Electronic and Photophysical Properties of this compound Metal Complexes

The electronic and photophysical properties of metal complexes containing this compound are central to their utility. nsf.govrdd.edu.iq The interaction between the metal, the this compound ligand, and any other ligands determines the complex's absorption, emission, and charge-transfer characteristics. bjbabs.orgnih.gov

The photoluminescence quantum efficiency (PLQE), a measure of a material's emission efficiency, can be significantly tuned by the ligand structure in these metal complexes. rsc.orgmdpi.com For blue-emitting cationic Iridium(III) complexes, the quantum yields are highly dependent on the specific diazine ancillary ligand used. rsc.org Complexes designed with more rigid and sterically demanding ligands often show higher PLQE. This is because such structures can suppress non-radiative decay processes that would otherwise quench the luminescence. rsc.org

A key feature of these complexes is the ability to modulate their emission wavelength through chemical design. researchgate.netnih.gov By extending the π-conjugation of the phthalazine ligand, the emission can be shifted from the visible spectrum to the near-infrared (NIR) region. researchgate.netnih.gov For example, replacing a phenyl group on the phthalazine core with a larger aromatic system can cause a red-shift in the emission spectrum. researchgate.net This tunability is particularly valuable for applications in bio-imaging and night-vision technologies. researchgate.netnih.gov

The emission from these complexes often originates from metal-to-ligand charge transfer (MLCT) transitions. slideshare.netwikipedia.orglibretexts.org In an MLCT transition, an electron is excited from a metal-based d-orbital to a π* orbital located on a ligand. The this compound ligand typically serves as the electron acceptor in this process. The energy of this transition, which dictates the emission color, is influenced by the electronic properties of both the metal and the ligands. wikipedia.orglibretexts.org The energy of the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily on the phthalazine ligand, can be lowered by adding electron-withdrawing substituents, resulting in a red-shifted emission. nih.gov Conversely, the Highest Occupied Molecular Orbital (HOMO), often located on the metal and other cyclometalating ligands, can also be tuned to control the emission properties. nih.gov

Data Tables

Table 1: Photophysical Data for Selected Iridium(III) Complexes with Benzo[g]phthalazine (B3188949) Ligands

| Complex | Cyclometalated Ligand | Emission Max (nm) in CH₂Cl₂ | PLQY (%) in CH₂Cl₂ |

|---|---|---|---|

| 1 | 1,4-diphenylbenzo[g]phthalazine | 715 | 3.1 |

| 2 | 1,4-di(thiophen-2-yl)benzo[g]phthalazine | 775 | - |

Data sourced from reference researchgate.net.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,4-diphenylbenzo[g]phthalazine |

| 1,4-di(thiophen-2-yl)benzo[g]phthalazine |

| Iridium(III) |

Emission Wavelength Modulation (e.g., Near-Infrared-Emitting Systems)

Theoretical Approaches to Metal-Phthalazine Coordination

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of metal-ligand interactions in coordination complexes. In the case of this compound and its derivatives, theoretical approaches provide profound insights into the nature of the coordination bond, the electronic structure of the resulting complexes, and the prediction of their physicochemical properties. These computational methods complement experimental data, offering a molecular-level understanding that is often inaccessible through empirical techniques alone.

Computational Studies of Bonding and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the coordination of phthalazine-based ligands with metal centers. researchgate.net These studies provide detailed information about the geometric and electronic consequences of complexation.

Upon coordination, significant redistribution of electron density occurs within the this compound ligand. Metal ion binding can lead to noticeable changes in bond lengths and angles compared to the free ligand. For instance, in related copper(II) complexes with phthalazine-based ligands, metal coordination results in the lengthening of certain bonds and the shortening of others, reflecting the new electronic environment. mdpi.com DFT calculations are instrumental in quantifying these structural parameters, which often show excellent agreement with data obtained from X-ray crystallography. vdoc.pub

Computational analyses reveal the nature of the metal-ligand bond. The interaction is typically dominated by σ-donation from the nitrogen lone pairs of the phthalazine ring to the vacant orbitals of the metal center. nih.gov However, π-backbonding, where electrons from the metal are donated to the π* antibonding orbitals of the ligand, can also play a role, influencing the stability and reactivity of the complex. mdpi.com Natural Bond Orbital (NBO) analysis is a computational technique used to provide evidence for such electronic interactions. researchgate.net

The electronic structure of these complexes is further described by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and compositions of these orbitals are critical in determining the chemical reactivity and spectroscopic properties of the complex. Quantum chemical analyses of phthalazine-based metal complexes have shown that the energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net

Table 1: Representative Theoretical Data from Computational Studies of Metal-Phthalazine Type Complexes This table illustrates typical parameters calculated using DFT to understand bonding and electronic structure. Data is generalized from studies on related phthalazine complexes.

| Parameter | Free Ligand (Calculated) | Metal Complex (Calculated) | Significance |

| Bond Length (N-N) | ~1.41 Å | Can lengthen or shorten | Indicates changes in the phthalazine ring's electronic structure upon coordination. thieme-connect.de |

| Bond Length (M-N) | N/A | 2.3 - 2.5 Å | Defines the primary coordination bond distance. mdpi.com |

| Dihedral Angle (Ring Twist) | Varies | Often reduced | Shows conformational changes in the ligand to accommodate the metal ion. mdpi.com |

| Mulliken Charge on Metal | N/A | Positive, but reduced from ionic state | Indicates charge donation from the ligand to the metal. nih.gov |

| HOMO-LUMO Gap (ΔE) | Higher Value | Lower Value | A smaller gap often suggests higher chemical reactivity for the complex. researchgate.net |

| NBO Analysis | N/A | Shows charge transfer (L→M) | Quantifies the extent and nature of electron donation from the ligand to the metal. researchgate.net |

Predictive Modeling for Complex Properties

Computational chemistry extends beyond static descriptions of bonding and electronic structure to the predictive modeling of complex properties and reactivity. By calculating thermodynamic and kinetic parameters, researchers can forecast the behavior of this compound complexes in various chemical environments.

One major application is the prediction of chemical reactivity. DFT calculations can map out entire reaction pathways, identifying transition states and calculating activation energy barriers. researchgate.netacs.org For example, computational studies have been used to scrutinize the mechanisms of reactions involving phthalazine derivatives, such as cycloadditions or C-H bond functionalization. core.ac.ukacs.org The calculated Gibbs free energy of activation (ΔG‡) for a proposed reaction step can predict its feasibility and rate. A lower activation barrier suggests a more favorable reaction pathway. core.ac.uk

Predictive modeling is also used to estimate various physicochemical properties. Quantum chemical descriptors derived from DFT calculations, such as the electrophilicity index (ω), chemical potential (μ), and hardness (η), can be correlated with the experimental behavior of the complexes. researchgate.netnih.gov For instance, a higher electrophilicity index for a complex suggests superior chemical reactivity and potentially greater biological potential. researchgate.net

Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these complexes. nih.gov By calculating the energies of electronic transitions, TD-DFT helps in the interpretation of experimental spectra and provides insight into the nature of the orbitals involved in each transition, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. nih.gov

In a broader sense, predictive modeling can encompass techniques like machine learning. Models such as the Extreme Learning Machine (ELM) have been used to predict the biological potential of compounds, including this compound, based on a set of input parameters. nih.gov While this specific application was on an extract containing the compound, the principle of using computational models to predict biological outcomes based on chemical structure is a growing field in coordination chemistry. thieme-connect.denih.gov

Advanced Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

In the field of organic electronics, derivatives of 1,4-Diphenylphthalazine have been investigated, particularly as ligands in phosphorescent organometallic complexes for OLEDs. researchgate.net These materials are crucial for achieving high efficiency in next-generation displays and solid-state lighting.

The core strategy for utilizing this compound in OLEDs involves its incorporation as a cyclometalating ligand in heavy metal complexes, most notably with iridium(III). researchgate.net The design of these emitters is guided by several key principles:

Cyclometalation: this compound serves as a C^N=N ligand, where a carbon atom from a phenyl ring and a nitrogen atom from the phthalazine (B143731) core coordinate to the iridium center, forming a stable metallacycle. researchgate.netnih.gov This structure is fundamental to creating efficient phosphorescent emitters. mdpi.com

Tuning of Energy Levels: The electronic properties of the phthalazine ligand directly influence the frontier molecular orbital (HOMO and LUMO) energy levels of the resulting iridium complex. researchgate.net This allows for the precise tuning of the emission color and the optimization of charge injection and transport properties within the OLED device.

High Quantum Efficiency: By incorporating the phthalazine ligand, researchers aim to create complexes with high photoluminescent quantum yields (PLQY). Theoretical studies investigate how the ligand structure affects the rates of radiative and non-radiative decay, with the goal of maximizing light emission. researchgate.net For instance, iridium complexes are of great interest because they exhibit high phosphorescence quantum efficiency, and molecular design of the ligands is crucial to tune emission wavelengths for various applications. researchgate.net

Theoretical investigations have been conducted to predict the performance of this compound-based emitters. A study using density functional theory (DFT) explored the electronic structures and photophysical properties of several homoleptic iridium complexes, including a complex where this compound acts as the sole ligand type (denoted as complex 2 ). researchgate.net

The calculated properties of this complex were compared with others to evaluate its potential as an efficient green-emitting material. researchgate.net The analysis focused on parameters like HOMO-LUMO energy gaps, which are indicative of the emission energy. While specific experimental device data for a pure this compound complex is not detailed in the available literature, these theoretical studies are crucial for guiding the synthesis of new and more efficient materials for OLEDs. researchgate.net

| Complex | Ligand | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) | Predicted Emission Character |

|---|---|---|---|---|---|

| Ir(dpp)₃ | This compound | -5.11 | -2.54 | 2.57 | Green Emitter |

Design Principles for Efficient Emitters

Photoactive and Optoelectronic Materials

Photoactive materials, which respond to light, are fundamental to technologies like optical sensors and data storage. rsc.org The phthalazine structure has been explored in this context, primarily focusing on the photoreactivity of its derivatives.

Research has shown that the N-oxide derivative of this compound exhibits significant photoreactivity. Upon irradiation with light, This compound N-oxide undergoes a chemical transformation to form 1,3-diphenylisobenzofuran (B146845) . researchgate.net

This photochemical process involves the detection of transient intermediates, which have been identified as diazo ketones through spectroscopic analysis. researchgate.net The reaction pathway is understood to proceed through competing thermal and photochemical decomposition routes of this diazo ketone intermediate. researchgate.net Such well-defined photoreactions are a key first step in designing materials where light can be used as a trigger to alter the material's chemical structure and, consequently, its function, although specific applications of this particular reaction in a material system are still under exploration.

Stimuli-responsive materials can change their properties in response to external triggers like temperature, pH, or light. mdpi.comlakescientist.com While the photoreactivity of this compound N-oxide suggests potential for creating light-responsive systems, a comprehensive review of the scientific literature did not yield specific examples of this compound being incorporated into polymeric or other material matrices to create bulk responsive materials.

Harnessing Photoreactivity for Material Functionality

Sensing and Molecular Recognition Platforms

The development of chemical sensors and molecular recognition systems relies on designing host molecules that can selectively bind to specific guest analytes. mdpi.comresearchgate.net This interaction should ideally produce a measurable signal, such as a change in color or fluorescence. mdpi.com Despite the potential for its rigid, functionalizable scaffold to be adapted for such purposes, searches of current scientific databases did not identify specific research where this compound or its direct derivatives have been employed as the primary recognition element in a sensing platform.

pH-Responsive Systems and Their Optical Changes

There is currently no available scientific literature detailing the application or specific behavior of this compound in pH-responsive systems. Studies on other nitrogen-containing heterocyclic compounds have demonstrated that protonation or deprotonation of nitrogen atoms in response to pH changes can lead to significant alterations in their electronic structure, resulting in observable optical changes such as shifts in absorption or fluorescence spectra. For instance, derivatives of compounds like coumarin (B35378) and pyrimidine (B1678525) have been shown to exhibit pH-sensitive fluorescence. rsc.orgresearchgate.net These systems often rely on the modulation of intramolecular charge transfer (ICT) or other photophysical processes upon interaction with H+ ions. However, specific research investigating analogous properties for this compound, including data on its pKa value in excited states or detailed analysis of its absorption and emission changes at different pH values, has not been found.

Exploration of Chemo/Biosensing Mechanisms

Similarly, the exploration of this compound as a primary component in chemo/biosensors is not documented in existing research. The development of chemosensors often involves the strategic design of molecules that can selectively bind to a target analyte (e.g., metal ions, anions, or biomolecules) and transduce this binding event into a measurable signal, which is frequently optical. Many chemosensors are based on mechanisms like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or aggregation-induced emission (AIE). While numerous studies detail the synthesis and application of various heterocyclic compounds in chemosensing, there is no specific data available on the use of this compound for these purposes. Research on related structures suggests that the phthalazine moiety could potentially be functionalized to incorporate binding sites for specific analytes, but such derivatives of this compound and their sensing capabilities have not been reported.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Complex Architectures

The development of new and efficient synthetic methodologies is crucial for accessing a wider range of functionalized 1,4-diphenylphthalazine derivatives and incorporating them into more complex molecular architectures. nanobioletters.comstmarys-ca.edu Current research focuses on moving beyond classical condensation reactions to more sophisticated and atom-economical approaches.

One promising direction is the use of cycloaddition reactions to construct the phthalazine (B143731) core or to append additional rings to the existing this compound framework. nih.gov For instance, [2+2+n] cycloaddition strategies, which have been successfully employed for the synthesis of other polycyclic aromatic hydrocarbons (PAHs), could be adapted to create novel, multi-dimensional structures containing the this compound unit. nih.gov These methods offer the potential for rapid and scalable access to derivatives with unique electronic and steric properties. nih.gov

Furthermore, the development of one-pot synthesis and multicomponent reactions is a key area of interest. tandfonline.com These approaches streamline the synthetic process, reduce waste, and allow for the efficient generation of diverse libraries of this compound derivatives. stmarys-ca.edutandfonline.com The exploration of green synthetic methods, such as those utilizing aqueous reaction conditions or novel catalysts, is also a significant trend. tandfonline.comtandfonline.com

The synthesis of functionalized derivatives is paramount for tuning the properties of this compound for specific applications. nih.gov This includes the introduction of various substituents onto the phenyl rings or the phthalazine core to modulate their electronic, photophysical, and biological activities. researchgate.netsciencepublishinggroup.com Recent advances in cross-coupling reactions and C-H activation provide powerful tools for achieving site-selective functionalization. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Cycloaddition Reactions | Building the phthalazine core or adding new rings through reactions like [2+2+n] cycloadditions. | Rapid access to complex, multi-dimensional structures. nih.gov |

| One-Pot/Multicomponent Reactions | Combining multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, and rapid library generation. tandfonline.com |

| Green Synthetic Methods | Utilizing environmentally friendly reaction conditions and catalysts. | Sustainability and reduced environmental impact. tandfonline.com |

| Site-Selective Functionalization | Introducing specific functional groups at desired positions. | Fine-tuning of electronic and photophysical properties. sciencepublishinggroup.comnih.gov |

Advanced Computational Methodologies for Prediction and Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and guiding the design of new materials. nih.govalliedacademies.org For this compound and its derivatives, advanced computational methodologies are being employed to understand their fundamental characteristics and to predict their performance in various applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure and photophysical properties of molecules. sciencepublishinggroup.comnih.govresearchgate.netnih.gov These calculations can provide insights into:

HOMO-LUMO energy levels: Crucial for determining the electronic properties and suitability for applications like organic light-emitting diodes (OLEDs). nih.govnih.gov

Absorption and emission spectra: Predicting the color and efficiency of light emission. sciencepublishinggroup.commdpi.com

Excited state dynamics: Understanding processes like intersystem crossing and internal conversion, which influence fluorescence and phosphorescence quantum yields. nih.govrsc.org

Molecular modeling and simulations are also used to study the interactions of this compound derivatives with other molecules or materials. nih.gov This is particularly relevant for:

Drug design: Molecular docking studies can predict the binding affinity of phthalazine derivatives to biological targets, aiding in the development of new therapeutic agents. nih.gov

Materials science: Simulations can model the packing of molecules in the solid state, which affects charge transport and other material properties.

The continuous development of more accurate and efficient computational methods, combined with increasing computational power, will further enhance the ability to design this compound-based materials with tailored properties for specific applications. mdpi.com

| Computational Method | Application in this compound Research | Key Insights |

| DFT/TD-DFT | Calculation of electronic structure and photophysical properties. | HOMO/LUMO energies, absorption/emission spectra, excited state dynamics. nih.govnih.gov |

| Molecular Docking | Prediction of binding to biological targets. | Guiding the design of new drugs. nih.gov |

| Molecular Dynamics | Simulation of molecular motion and interactions. | Understanding solid-state packing and intermolecular forces. nih.gov |

Exploration of New Application Domains

While this compound has shown promise in areas like OLEDs and as a scaffold for bioactive molecules, researchers are actively exploring its potential in other emerging fields. nanobioletters.comresearchgate.net

One such area is sensing . The inherent fluorescence of many this compound derivatives makes them attractive candidates for the development of chemical sensors. By functionalizing the molecule with specific recognition units, it is possible to design sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. This could lead to applications in environmental monitoring, medical diagnostics, and industrial process control.

Another promising avenue is photocatalysis . The ability of this compound to absorb light and participate in electron transfer processes suggests its potential use as a photosensitizer in photocatalytic reactions. nih.govrsc.org This could be harnessed for various applications, including organic synthesis, pollution remediation, and solar energy conversion. rsc.orgmdpi.com For instance, this compound derivatives could be incorporated into hybrid materials to enhance their photocatalytic activity. mdpi.com

The unique photophysical properties of this compound also make it a candidate for applications in photonics and optoelectronics beyond OLEDs. This includes areas like organic lasers, optical data storage, and nonlinear optics. Further research into the structure-property relationships of these compounds will be crucial for unlocking their full potential in these high-tech applications.

Interdisciplinary Research with this compound Scaffolds

The versatility of the this compound scaffold lends itself to interdisciplinary research, combining expertise from chemistry, physics, biology, and materials science. mdpi.comtaylorfrancis.com Such collaborations are essential for tackling complex scientific challenges and translating fundamental discoveries into practical applications.

In the realm of materials science , chemists can synthesize novel this compound derivatives with tailored properties, which physicists and materials scientists can then characterize and incorporate into advanced materials and devices. rsc.org This synergy is crucial for the development of next-generation electronic and photonic technologies.

Supramolecular chemistry offers another exciting frontier. wikipedia.orgrsc.org The planar, aromatic structure of this compound makes it an excellent building block for the construction of complex supramolecular assemblies through non-covalent interactions like π-π stacking and hydrogen bonding. wikipedia.org These assemblies can exhibit emergent properties and functions, leading to the development of "smart" materials, sensors, and drug delivery systems. nih.gov

The intersection of this compound chemistry with biology and medicine is also a rich area for interdisciplinary collaboration. researchgate.net Medicinal chemists can design and synthesize new phthalazine-based compounds, which are then evaluated by biologists and pharmacologists for their therapeutic potential against various diseases. nanobioletters.com Computational biologists can use modeling techniques to understand the interactions of these compounds with biological targets, further guiding the drug discovery process. nih.gov

The future of research on this compound is bright, with numerous opportunities for innovation and discovery. By fostering collaboration across disciplines and continuing to explore novel synthetic methods, advanced computational tools, and new application areas, the scientific community can unlock the full potential of this remarkable compound. researchgate.net

Q & A

Q. What safety protocols are recommended for handling 1,4-Diphenylphthalazine in laboratory settings?

Researchers should prioritize personal protective equipment (PPE), including gloves and eye protection, and ensure proper ventilation. Contaminated clothing must be removed and washed before reuse. In case of skin or eye exposure, rinse thoroughly with water and seek medical advice. Consult safety data sheets for hazard-specific guidance, as some derivatives (e.g., diphenylcarbazone) require stringent precautions due to potential irritancy .

Q. How can HPLC methods be applied to analyze this compound and its derivatives?

A validated HPLC protocol involves a C18 column with a mobile phase of acetonitrile-water (70:30 v/v) buffered at pH 5 using 10 mM acetic acid-sodium acetate. Detection at 237 nm ensures sensitivity for dihydropyridine analogs. Method validation should include accuracy (>98%), precision (RSD <5%), and detection limits (e.g., 0.03–0.35 µg/mL for related compounds) .

Q. What storage conditions ensure the stability of this compound?

Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Monitor purity via periodic HPLC analysis, as impurities can arise from hydrolysis or photodegradation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Use NMR (¹H/¹³C) to confirm aromatic substitution patterns and UV-Vis spectroscopy to assess electronic transitions (e.g., π→π* in phthalazine rings). Cross-validate with FT-IR for functional group identification (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. How can researchers identify common impurities in synthesized this compound?

Employ LC-MS to detect byproducts such as oxidation derivatives (e.g., diones) or phenyl-group adducts. Compare retention times and fragmentation patterns against reference standards .

Advanced Research Questions

Q. What experimental design optimizes chromatographic separation of this compound analogs?

Apply factorial design to evaluate factors like organic solvent ratio (60–80% acetonitrile), pH (4–6), and temperature (25–35°C). Response surface methodology (RSM) can model interactions between variables, minimizing peak tailing and improving resolution .

Q. How should researchers resolve contradictions in spectroscopic data for structural elucidation?

Triangulate conflicting NMR/IR results with X-ray crystallography or computational modeling (DFT calculations). For instance, discrepancies in carbonyl group positions can be resolved via Hirshfeld surface analysis .

Q. What gaps exist in toxicological data for this compound, and how can they be addressed?

Limited chronic exposure studies necessitate in vitro assays (e.g., Ames test for mutagenicity) and in vivo models to assess hepatic/renal toxicity. Prioritize cumulative risk assessment frameworks to evaluate interactions with co-occurring contaminants .

Q. How can computational methods enhance mechanistic studies of this compound reactions?

Molecular dynamics simulations predict solvent effects on reaction pathways, while QSAR models correlate substituent effects (e.g., electron-withdrawing phenyl groups) with reactivity. Validate predictions via kinetic isotope effect studies .

Q. What methodological challenges arise in detecting trace impurities, and how can they be mitigated?

Matrix interference in complex samples (e.g., biological fluids) requires SPE cleanup before LC-MS/MS analysis. Use isotope dilution for quantification, and validate method robustness via spike-recovery experiments (85–115% recovery range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.